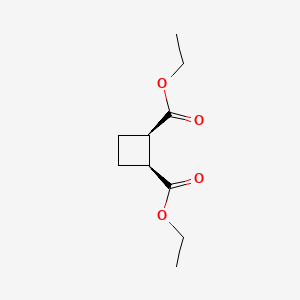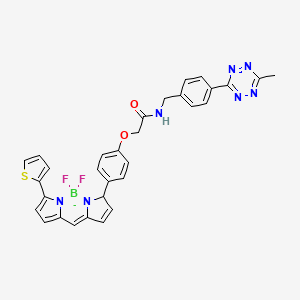![molecular formula C10H11BrN2O4 B12282683 Ethyl 2-[(5-Bromo-2-nitrophenyl)amino]acetate](/img/structure/B12282683.png)
Ethyl 2-[(5-Bromo-2-nitrophenyl)amino]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[(5-Bromo-2-nitrophenyl)amino]acetate is an organic compound with the molecular formula C10H11BrN2O4 It is a derivative of glycine, where the amino group is substituted with a 5-bromo-2-nitrophenyl group and the carboxyl group is esterified with ethanol
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(5-Bromo-2-nitrophenyl)amino]acetate typically involves the reaction of ethyl glycinate hydrochloride with 5-bromo-2-nitroaniline. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration, washed, and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure complete reaction. The product is typically purified using industrial-scale recrystallization or chromatography techniques to achieve the desired purity.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines, thiols, or alkoxides in solvents such as ethanol or methanol.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: Ethyl 2-[(5-Bromo-2-aminophenyl)amino]acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-[(5-Bromo-2-nitrophenyl)amino]acetic acid and ethanol.
科学的研究の応用
Ethyl 2-[(5-Bromo-2-nitrophenyl)amino]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a reagent in various industrial chemical processes.
作用機序
The mechanism of action of Ethyl 2-[(5-Bromo-2-nitrophenyl)amino]acetate is primarily based on its ability to undergo various chemical reactions. The nitro group can be reduced to an amino group, which can then interact with biological targets such as enzymes or receptors. The bromine atom can participate in substitution reactions, leading to the formation of new compounds with different biological activities. The ester group can be hydrolyzed, releasing the active carboxylic acid form, which can further interact with biological systems.
類似化合物との比較
Ethyl 2-[(5-Bromo-2-nitrophenyl)amino]acetate can be compared with similar compounds such as:
Ethyl 2-[(5-Bromo-2-aminophenyl)amino]acetate: This compound is similar but has an amino group instead of a nitro group, which can significantly alter its reactivity and biological activity.
Ethyl 2-[(5-Chloro-2-nitrophenyl)amino]acetate: The presence of a chlorine atom instead of bromine can affect the compound’s reactivity and the types of reactions it undergoes.
Ethyl 2-[(5-Nitro-2-phenyl)amino]acetate:
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
特性
分子式 |
C10H11BrN2O4 |
|---|---|
分子量 |
303.11 g/mol |
IUPAC名 |
ethyl 2-(5-bromo-2-nitroanilino)acetate |
InChI |
InChI=1S/C10H11BrN2O4/c1-2-17-10(14)6-12-8-5-7(11)3-4-9(8)13(15)16/h3-5,12H,2,6H2,1H3 |
InChIキー |
BBPSMJULQULWNW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CNC1=C(C=CC(=C1)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-butyl N-[(4-chloropyrimidin-2-yl)methyl]-N-methyl-carbamate](/img/structure/B12282625.png)

![1-(benzenesulfonyl)-4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12282636.png)
![1-[3-(Benzyloxymethyl)cyclobutyl]ethanol](/img/structure/B12282641.png)
![disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12282643.png)

![1-(6-chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethanone](/img/structure/B12282653.png)



![tert-Butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B12282676.png)
